4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine - 126352-69-0

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine

Catalog Number: EVT-1208740
CAS Number: 126352-69-0
Molecular Formula: C6H9N3
Molecular Weight: 123.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine represents a significant heterocyclic scaffold in organic chemistry and medicinal chemistry. [, , , , , , , , , , , , , , , , , , , ] This scaffold consists of a pyrimidine ring fused with a pyrazole ring, further saturated with four hydrogen atoms at positions 4, 5, 6, and 7.

Synthesis Analysis
  • Condensation and Reduction: One common approach involves the condensation of 5-aminopyrazole derivatives with β-diketones or α,β-unsaturated carbonyl compounds to form the pyrazolo[1,5-a]pyrimidine ring system. [, , , , ] Subsequent reduction of the pyrimidine ring then yields the desired 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. [, , , ] For instance, reacting 5-aminopyrazole with trifluoromethyl-β-diketones, followed by reduction, provides access to 7-trifluoromethyl-substituted derivatives. []

  • Cyclization of β-Cyanoethylhydrazine Derivatives: Another route utilizes β-cyanoethylhydrazine as a starting material. [, ] Reaction with β-bifunctional nitriles like acrylonitrile leads to the formation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives. [, ] This method offers flexibility by varying the substituents on the β-bifunctional nitrile.

  • Retro-Mannich Cascade Rearrangement: A novel synthesis involves a retro-Mannich cascade rearrangement of in situ generated pyrazolopyridines. [] This method allows the preparation of previously underexplored pyrazolopyrimidines, offering new avenues for structural diversity.

  • Asymmetric Hydrogenation: This strategy employs chiral catalysts to induce chirality during the hydrogenation of pyrazolo[1,5-a]pyrimidines. [, ] This approach proves particularly valuable for synthesizing enantiopure 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines, essential for developing chiral drugs. [, ]

Molecular Structure Analysis
  • N-Alkylation: The nitrogen atoms within the scaffold can undergo alkylation reactions, introducing alkyl groups to modulate its properties. [, ] For instance, reaction with alkyl halides allows the introduction of alkyl substituents at the 6-position of the tetrahydropyrimidine ring. []

  • Amide Formation: The carboxylic acid derivatives of this scaffold readily undergo amide coupling reactions. [, ] This reaction facilitates the introduction of a wide range of amide functionalities, which is crucial for exploring structure-activity relationships in drug discovery.

  • Reductive Amination: This reaction allows for the introduction of diverse amine substituents onto the scaffold. [] It provides an effective method to diversify the scaffold and potentially enhance its biological activity.

Mechanism of Action

The mechanism of action for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the specific substituents and the biological target . [, ]

  • Enzyme Inhibition: Several derivatives demonstrate potent inhibitory activity against enzymes. [, , ] For example, some exhibit high selectivity and inhibitory activity towards the PDE-4 enzyme, a validated target for treating inflammatory diseases. [] Another example includes its role as a core structure in potent Bruton's tyrosine kinase (BTK) inhibitors, signifying its potential in cancer therapy. [, ]

  • Receptor Antagonism: Certain derivatives act as antagonists for specific receptors, such as the calcium-sensing receptor. [] These antagonists hold potential as bone anabolic agents, highlighting the scaffold's therapeutic versatility.

Physical and Chemical Properties Analysis
  • Solubility: The solubility of these compounds can be modified by introducing polar or non-polar substituents. [, ] For example, the incorporation of carboxamide groups often enhances water solubility, improving pharmacokinetic properties.

Applications
  • Drug Discovery: This scaffold holds significant promise in drug discovery, particularly for developing novel therapeutics for various diseases. [, , , , ] Its derivatives have shown potential for treating conditions like inflammatory diseases, cancer, and bone disorders. [, , , ]

  • Medicinal Chemistry Research: This scaffold serves as a valuable tool in medicinal chemistry research to explore structure-activity relationships and develop new pharmacologically active compounds. [, , , , , ] The ability to easily modify the scaffold through various chemical reactions enables researchers to fine-tune its properties for specific therapeutic applications.

  • Combinatorial Chemistry: The versatility of this scaffold makes it amenable to combinatorial chemistry approaches. [] This adaptability allows the generation of diverse libraries of compounds for high-throughput screening, accelerating the drug discovery process.

7-(3',4'-dialkoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Compound Description: This class of compounds exhibits excellent inhibitory activity and high enzyme selectivity on PDE-4 enzymes. [] They are therefore being investigated for their potential to prevent and treat inflammation-related diseases, arthritis, atopic dermatitis, tumors, and brain diseases. [] Substitutions on the phenyl and tetrahydropyrazolo[1,5-a]pyrimidine rings provide a wide range of analogs with diverse pharmacological properties. []

Relevance: This compound class shares the core structure of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine with modifications at the 7th position. The 3',4'-dialkoxyphenyl substituent at this position is crucial for its PDE-4 inhibitory activity. []

(5R)-N-[1-ethyl-1-(4-ethylphenyl)propyl]-2,7,7-trimethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide monotosylate (TAK-075)

Compound Description: TAK-075 is a potent calcium-sensing receptor antagonist. [] It has demonstrated potential as an orally active bone anabolic agent. []

Relevance: TAK-075 shares the core 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine structure but features several complex substitutions at different positions, highlighting how modifications to the core structure can significantly alter biological activity. []

Zanubrutinib

Compound Description: This compound is a potent Bruton's tyrosine kinase (BTK) inhibitor. [, ] The chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine constitutes the key core skeleton of this molecule. []

Relevance: Zanubrutinib's structure exemplifies the importance of the chiral 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine core for BTK inhibition. The research emphasizes the challenges and significance of achieving high enantioselectivity during its synthesis. [, ]

6-Alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides

Compound Description: This series of compounds represents a class of 4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidines that vary in their 6-alkyl and 3-carboxamide substituents. [] The synthetic pathways for these compounds utilize either a nine-step or a four-step approach, both of which allow for the incorporation of various alkyl groups at the 6-position. []

Relevance: While sharing the tetrahydropyrazolopyrimidine core, these compounds differ from 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine in the position of the nitrogen atom within the pyrimidine ring. This difference highlights the structural diversity possible within this family of heterocycles. []

Pyrazolo[1,5-a]pyrimidine-3-carbonitriles

Compound Description: These compounds are intermediates in the synthesis of chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives, particularly the BTK inhibitor Zanubrutinib. [] Their planar structure and multiple nitrogen atoms make them challenging substrates for asymmetric hydrogenation. []

Relevance: These compounds demonstrate a key precursor in the synthetic pathway of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine derivatives. Understanding their reactivity and developing efficient asymmetric hydrogenation methods are crucial for accessing chiral 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine derivatives with potential therapeutic applications. []

Compound Description: These compounds are part of a diverse library synthesized to explore the structure-activity relationships of the pyrazolo[1,5-a]pyrimidine scaffold. [] The presence of the trifluoromethyl group introduces unique physicochemical properties that can influence biological activity. []

Relevance: The inclusion of the 7-trifluoromethyl substituent in both the aromatic and tetrahydro forms of pyrazolo[1,5-a]pyrimidine highlights the possibility of modifying the 7-position of the 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine core to tune its properties. []

(S)-1-(pyrazolo[1,5-a]pyrimidin-7-yl)ethanamines

Compound Description: These are chiral compounds synthesized from (S)-Boc-alanine and serve as precursors to diastereomeric 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines through stereoselective catalytic hydrogenation. []

Relevance: These compounds highlight a synthetic route to generate specific diastereomers of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine derivatives by utilizing the chirality of a starting material like (S)-Boc-alanine. []

Properties

CAS Number

126352-69-0

Product Name

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

InChI

InChI=1S/C6H9N3/c1-3-7-6-2-4-8-9(6)5-1/h2,4,7H,1,3,5H2

InChI Key

GHPWPOJLJPMISD-UHFFFAOYSA-N

SMILES

C1CNC2=CC=NN2C1

Canonical SMILES

C1CN=C2C=CNN2C1

Isomeric SMILES

C1CN=C2C=CNN2C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.